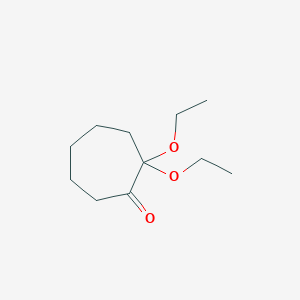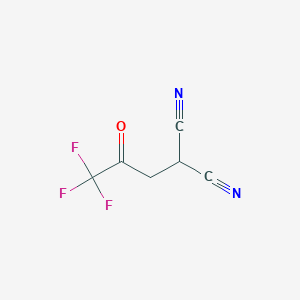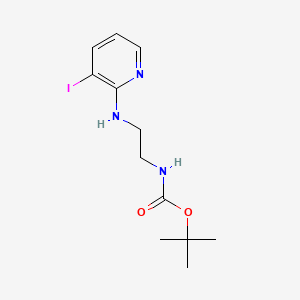![molecular formula C15H16F17NO4S B13412561 N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide CAS No. 68958-61-2](/img/structure/B13412561.png)
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(oxy-1,2-ethanediyl), alpha-[2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]-omega-methoxy- is a synthetic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a poly(oxy-1,2-ethanediyl) backbone with functional groups that include ethyl, heptadecafluorooctyl, sulfonyl, and methoxy groups. The presence of fluorinated chains imparts unique properties such as hydrophobicity and chemical resistance, making it valuable in various industrial and scientific applications.
Métodos De Preparación
The synthesis of Poly(oxy-1,2-ethanediyl), alpha-[2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]-omega-methoxy- involves several steps The primary synthetic route includes the polymerization of ethylene oxide to form the poly(oxy-1,2-ethanediyl) backboneIndustrial production methods often involve the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Poly(oxy-1,2-ethanediyl), alpha-[2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]-omega-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
Poly(oxy-1,2-ethanediyl), alpha-[2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]-omega-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier due to its unique amphiphilic properties.
Biology: Employed in the formulation of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential in creating hydrophobic coatings for medical devices.
Mecanismo De Acción
The mechanism of action of Poly(oxy-1,2-ethanediyl), alpha-[2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]-omega-methoxy- is primarily based on its ability to interact with various molecular targets through hydrophobic and electrostatic interactions. The fluorinated chains provide a hydrophobic surface, while the sulfonyl groups can engage in electrostatic interactions with other molecules. These interactions are crucial in applications such as surfactants and emulsifiers, where the compound stabilizes interfaces between different phases .
Comparación Con Compuestos Similares
Poly(oxy-1,2-ethanediyl), alpha-[2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]-omega-methoxy- can be compared with other similar compounds such as:
Poly(oxy-1,2-ethanediyl), alpha-[2-[(1-oxododecyl)amino]ethyl]-omega-hydroxy-: This compound has a similar backbone but different functional groups, leading to variations in hydrophobicity and chemical resistance.
Poly(oxy-1,2-ethanediyl), alpha-hydro-omega-methoxy-: Lacks the sulfonyl and fluorinated groups, resulting in different surface properties and applications.
The uniqueness of Poly(oxy-1,2-ethanediyl), alpha-[2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]-omega-methoxy- lies in its combination of fluorinated chains and sulfonyl groups, which provide a balance of hydrophobicity and chemical reactivity .
Propiedades
Número CAS |
68958-61-2 |
|---|---|
Fórmula molecular |
C15H16F17NO4S |
Peso molecular |
629.3 g/mol |
Nombre IUPAC |
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide |
InChI |
InChI=1S/C15H16F17NO4S/c1-3-33(4-5-37-7-6-36-2)38(34,35)15(31,32)13(26,27)11(22,23)9(18,19)8(16,17)10(20,21)12(24,25)14(28,29)30/h3-7H2,1-2H3 |
Clave InChI |
KZSBXFKHBIBCNS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCOCCOC)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[[(2,2-dimethyl-1,3-dihydroinden-5-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate](/img/structure/B13412478.png)

![8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine](/img/structure/B13412483.png)

![3-[[1-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]propanenitrile](/img/structure/B13412503.png)
![[bis(4-fluorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate](/img/structure/B13412505.png)

![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B13412517.png)
![2-Methoxy-4-[(4-methyl-3-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]-phenol](/img/structure/B13412526.png)
![[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13412536.png)
![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)



